molecular formula C23H26N2O2S B14133149 (1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide CAS No. 1173435-65-8

(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide

Cat. No.: B14133149
CAS No.: 1173435-65-8
M. Wt: 394.5 g/mol
InChI Key: DPSLYQLRDQLINL-UHFFFAOYSA-N
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Description

(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy and Prop-2-yn-1-yl Groups: These functional groups can be introduced via nucleophilic substitution reactions.

    Coupling with Adamantane-1-carboxamide: The final step involves coupling the benzo[d]thiazole derivative with adamantane-1-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and prop-2-yn-1-yl groups.

    Reduction: Reduction reactions can target the benzo[d]thiazole moiety, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium amide (NaNH2) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield more saturated derivatives of the benzo[d]thiazole moiety.

    Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety may interact with proteins or enzymes, potentially inhibiting their activity. The adamantane core provides structural stability and may enhance the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (1s,3s,E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    (1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

The unique combination of the adamantane core with the benzo[d]thiazole moiety, along with the specific functional groups, gives (1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1173435-65-8

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)adamantane-1-carboxamide

InChI

InChI=1S/C23H26N2O2S/c1-3-7-25-19-6-5-18(27-4-2)11-20(19)28-22(25)24-21(26)23-12-15-8-16(13-23)10-17(9-15)14-23/h1,5-6,11,15-17H,4,7-10,12-14H2,2H3

InChI Key

DPSLYQLRDQLINL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C34CC5CC(C3)CC(C5)C4)S2)CC#C

Origin of Product

United States

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